5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

Trypanosoma cruzi phenotypic screening structure‑activity relationship

The compound 5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide (CAS 900013‑41‑4) belongs to the 5‑amino‑1,2,3‑triazole‑4‑carboxamide (ATC) chemotype, a scaffold validated in phenotypic screens against intracellular Trypanosoma cruzi. Within the ATC series, anti‑parasitic potency, metabolic stability and oral exposure are exquisitely sensitive to substituent identity at the N1‑benzyl and carboxamide‑aryl positions.

Molecular Formula C18H19N5O
Molecular Weight 321.384
CAS No. 900013-41-4
Cat. No. B2414499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
CAS900013-41-4
Molecular FormulaC18H19N5O
Molecular Weight321.384
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C)N
InChIInChI=1S/C18H19N5O/c1-12-3-7-14(8-4-12)11-23-17(19)16(21-22-23)18(24)20-15-9-5-13(2)6-10-15/h3-10H,11,19H2,1-2H3,(H,20,24)
InChIKeyITVRNOUZGKUFII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide (CAS 900013-41-4): Structural Context and Basis for Differentiation


The compound 5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide (CAS 900013‑41‑4) belongs to the 5‑amino‑1,2,3‑triazole‑4‑carboxamide (ATC) chemotype, a scaffold validated in phenotypic screens against intracellular Trypanosoma cruzi [1]. Within the ATC series, anti‑parasitic potency, metabolic stability and oral exposure are exquisitely sensitive to substituent identity at the N1‑benzyl and carboxamide‑aryl positions [1]. This compound bears a 4‑methylbenzyl group at N1 and a p‑tolyl group on the exocyclic amide, a substitution pattern that—unlike the extensively optimized para‑tert‑butyl‑α‑methylbenzyl and 4‑chlorobenzyl analogs—remains largely unprofiled in the public domain. Consequently, its value proposition for procurement resides not in an existing body of comparative biological data, but in its distinct physicochemical space that can drive differential permeability, solubility, and metabolic stability, as predicted by the ATC structure‑activity relationship (SAR) framework [1].

ATC chemotype probe for T. cruzi phenotypic screening
N1‑(4‑methylbenzyl) pattern enables distinct SAR exploration
Predicted moderate lipophilicity/stability balance for property profiling

Why a Generic 1,2,3‑Triazole‑4‑Carboxamide Cannot Substitute for 5‑Amino‑1‑(4‑methylbenzyl)‑N‑(p‑tolyl)‑1H‑1,2,3‑triazole‑4‑carboxamide in Scientific Investigations


The ATC series displays a steep structure‑activity relationship where minor changes to the N1‑benzyl or amide substituents alter anti‑T. cruzi potency by more than 10‑fold and simultaneously shift metabolic stability and aqueous solubility by several fold [1]. For example, replacing the 4‑thiomethylbenzyl with a 4‑isopropylbenzyl increased potency ~10‑fold (pEC₅₀ from ~6.4 to 7.4), while introduction of a 4‑tert‑butyl‑α‑methylbenzyl group further boosted potency but elevated lipophilicity, compromising oral exposure [1]. Because biological activity, solubility, and metabolic clearance are non‑linearly coupled to substituent topology, a seemingly close analog—e.g., 5‑amino‑1‑(4‑chlorobenzyl)‑N‑phenyl‑1H‑1,2,3‑triazole‑4‑carboxamide—cannot be assumed to recapitulate the binding, pharmacokinetic, or selectivity profile of the title compound. Researchers who substitute a generic in‑class compound risk obtaining data that is not transferable across experiments and may misinterpret SAR trends, particularly when profiling against intracellular parasites or evaluating hepatic stability.

Substituent sensitivity

Minor N1‑benzyl or amide changes may shift anti‑T. cruzi activity, solubility, and metabolic clearance by orders of magnitude.

Analog non‑interchangeability

Closely related analogs (e.g., 4‑chlorobenzyl or phenyl amide) may not replicate the binding or pharmacokinetic profile, risking SAR misinterpretation.

Data transfer risk

In‑class substitution without characterization can generate non‑transferable data, especially in intracellular parasite or hepatic stability assays.

Quantitative Differentiation Evidence for 5‑Amino‑1‑(4‑methylbenzyl)‑N‑(p‑tolyl)‑1H‑1,2,3‑triazole‑4‑carboxamide vs. Closest ATC Analogs


N1‑Substituent Topology Predicts a Distinct Hydrophobic Binding Profile Relative to 4‑Thiomethylbenzyl and 4‑Isopropylbenzyl Analogs

The 4‑methylbenzyl group on N1 of the title compound occupies a steric volume intermediate between the 4‑thiomethylbenzyl (compound 9, pEC₅₀ = 6.4) and 4‑isopropylbenzyl (compound 11, pEC₅₀ = 7.4) substituents characterized in the ATC optimization campaign [1]. SAR analysis indicates that para‑substituents occupy a hydrophobic pocket, with larger alkyl groups enhancing potency up to a lipophilicity ceiling beyond which solubility and oral exposure deteriorate [1]. The 4‑methylbenzyl group, lacking the heteroatom of thiomethyl and the branching of isopropyl, is predicted to confer a unique balance of hydrophobic packing and metabolic stability, because the benzylic methylene is less prone to oxidative metabolism than the thiomethyl sulfide [1].

N1‑substituent binding profile
Class‑level inference
Predicted pEC₅₀ 6.4–7.4
4‑thiomethylbenzyl pEC₅₀ 6.4; 4‑isopropylbenzyl pEC₅₀ 7.4
Supports differentiated hydrophobic binding assessment
Predicted from N1‑substituent SAR; lacks experimental confirmation
Trypanosoma cruzi phenotypic screening structure‑activity relationship

Carboxamide p‑Tolyl Substituent Confers Distinct Physicochemical Properties vs. Phenyl and 4‑Chlorophenyl Analogs

Within the ATC series, the exocyclic amide substituent modulates both target binding and developability parameters [1]. The p‑tolyl group (4‑methylphenyl) of the title compound increases calculated logD by ~0.5–0.8 log units relative to the unsubstituted phenyl analog, while remaining less lipophilic than the 4‑chlorophenyl variant (estimated ΔlogD ≈ +0.3–0.5) [1]. The ATC series demonstrated that cLogD values > 3 correlate with poor oral exposure due to solubility‑limited absorption [1]. The p‑tolyl group is predicted to place the compound in an intermediate lipophilicity range (estimated cLogD ≈ 2.0–2.8) that balances permeability with aqueous solubility, potentially avoiding the solubility pitfalls observed for compounds 11 (ChiLogD = 3.4) and 13 (ChiLogD = 3.6) [1].

Carboxamide lipophilicity
Class‑level inference
Estimated cLogD ≈ 2.0–2.8
Compound 11 (phenyl amide) ChiLogD 3.4; 4‑Cl‑phenyl higher
Predicted favorable lipophilicity range for solubility and permeability profiling
Based on chromatographic LogD and nephelometry from series
physicochemical profiling lipophilicity solubility

Predicted Metabolic Stability Advantage Over 4‑Thiomethylbenzyl‑Containing ATC Compounds

The 4‑thiomethylbenzyl analog (compound 9) was identified as metabolically labile due to oxidation of the thiomethyl group to the corresponding sulfoxide, which was significantly less active [1]. This metabolic liability prompted the exploration of alternative para‑substituents. The 4‑methylbenzyl group of the title compound replaces the metabolically vulnerable sulfur atom with a carbon‑centered methyl group, directly addressing the oxidative metabolism pathway. In the ATC series, all para‑substituted benzyl analogs lacking the thiomethyl group showed improved metabolic stability in liver microsome assays [1].

Metabolic soft spot removal
Class‑level inference
Removes thiomethyl sulfoxidation liability
4‑thiomethylbenzyl analog: high CLint due to rapid sulfoxidation
Supports metabolic stability screening without confounding metabolism‑dependent pharmacology
Predicted lower CLint; experimental microsomal data not available
metabolic stability liver microsomes intrinsic clearance

Differentiation from PXR‑Focused 1H‑1,2,3‑Triazole‑4‑Carboxamides: Scaffold Specificity for Anti‑Parasitic vs. Nuclear Receptor Pharmacology

A structurally distinct series of 1H‑1,2,3‑triazole‑4‑carboxamides was optimized as potent inverse agonists/antagonists of the pregnane X receptor (PXR) [2]. These compounds, exemplified by compound 85 (IC₅₀ binding = low nanomolar), feature N1‑alkyl or N1‑aryl substituents optimized for PXR ligand‑binding domain interactions. The title compound, bearing the 5‑amino group and a 4‑methylbenzyl N1‑substituent, belongs to the ATC chemotype that emerged from a phenotypic T. cruzi screen rather than a target‑based PXR program. This divergence in discovery paradigm and substitution pattern implies fundamentally different pharmacology: the ATC series targets intracellular T. cruzi amastigotes through a mechanism distinct from PXR antagonism (CYP51 inhibition has been ruled out for many ATC analogs [1]), while the PXR‑optimized series engages a human nuclear receptor with implications for drug‑drug interaction studies.

Target selectivity vs. PXR
Cross‑study comparable
ATC chemotype: T. cruzi phenotypic (non‑PXR)
PXR‑optimized 1H‑triazole‑4‑carboxamides: human PXR inverse agonism
Ensures correct tool selection for anti‑T. cruzi vs. PXR pharmacology studies
Cross‑target selectivity data not available; scaffold‑driven differentiation
target selectivity PXR Trypanosoma cruzi

Recommended Application Scenarios for 5‑Amino‑1‑(4‑methylbenzyl)‑N‑(p‑tolyl)‑1H‑1,2,3‑triazole‑4‑carboxamide in Anti‑Parasitic Drug Discovery and Chemical Biology


Lead Optimization for Chagas Disease: Balancing Potency and Metabolic Stability

The title compound is best deployed as a tool compound or starting point for SAR exploration in Chagas disease drug discovery programs. Its 4‑methylbenzyl N1‑substituent avoids the sulfoxidation metabolic soft spot of the 4‑thiomethylbenzyl progenitor (compound 9) while retaining a hydrophobic group that is predicted to engage the para‑binding pocket identified in the ATC optimization campaign [1]. Medicinal chemistry teams can use this compound to probe the potency–metabolic stability trade‑off and as a synthetic intermediate for further diversification at the benzyl para‑position.

Physicochemical Benchmarking of Substitution Effects in Triazole‑Carboxamide Series

Because the p‑tolyl amide substituent is predicted to position the compound in an intermediate lipophilicity range (cLogD ≈ 2.0–2.8) that is favorable for both permeability and solubility [1], this compound serves as a reference standard for physicochemical profiling of new ATC analogs. It can be used to calibrate chromatographic LogD measurements, kinetic solubility assays, and PAMPA permeability experiments, enabling direct comparison with higher‑lipophilicity analogs (e.g., compound 11, ChiLogD = 3.4) that exhibited poor oral exposure in murine models.

Selectivity Profiling Against Human PXR and Off‑Target Panels

The ATC chemotype, including the title compound, emerged from a phenotypic screen and is structurally distinct from the PXR‑optimized 1H‑1,2,3‑triazole‑4‑carboxamide series [1][2]. This compound can therefore be used in counter‑screens to establish whether anti‑T. cruzi activity is accompanied by PXR activation or inhibition, a critical consideration for drug‑drug interaction risk assessment. Procurement of this compound rather than a PXR‑series triazole‑4‑carboxamide ensures the correct pharmacological tool is used for the intended target profile.

Synthetic Chemistry and Library Design: A Versatile ATC Scaffold for Parallel Synthesis

The 5‑amino group and the carboxamide functionality provide orthogonal handles for further derivatization. The title compound can be used as a core scaffold in parallel synthesis libraries aimed at exploring N1‑benzyl and amide diversity space. Its molecular weight (321.38 g/mol) and predicted property profile place it within lead‑like chemical space (cLogD < 3, LLE > 5 predicted), making it a suitable starting point for hit‑to‑lead chemistry in anti‑kinetoplastid programs [1].

Application
Selection Property
Validation Focus
Chagas disease lead optimization
N1‑substituent metabolic stability profile
Hepatic microsomal stability and intracellular amastigote assay
Physicochemical benchmarking
Predicted moderate lipophilicity range
Chromatographic LogD and kinetic solubility assays
Target selectivity profiling
ATC chemotype vs. PXR‑optimized triazoles
PXR counter‑screening and off‑target panel assessment
Parallel synthesis libraries
Orthogonal 5‑amino and carboxamide handles
Library diversification at N1‑benzyl and amide positions
Quote Request

Request a Quote for 5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.